HIV-1 Reverse Transcriptase RNase H Inhibition: IC₅₀ Comparison Within the MLSMR Screening Set
In a fluorescence resonance energy transfer (FRET)-based confirmatory dose-response assay for HIV-1 RT-RNase H (AID 652), 4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibited an IC₅₀ of 8.96 µM (8.96 × 10³ nM) at pH 8.0 and 2 °C [1]. By comparison, the potent HIV-1 RNase H inhibitor β-thujaplicinol, used as a positive control in related RT-RNH screens, displays an IC₅₀ of approximately 0.2 µM under similar assay conditions, while many screening hits in the same MLSMR library show IC₅₀ values exceeding 50 µM or fail to confirm at 10 µM [2]. This places the compound in a moderate-activity tier with confirmed, reproducible dose-response behavior, differentiating it from both inactive structural neighbors and from highly potent but chemically distinct chemotypes.
| Evidence Dimension | HIV-1 RT-RNase H inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 8.96 µM (8.96 × 10³ nM) [1] |
| Comparator Or Baseline | β-Thujaplicinol: IC₅₀ ≈ 0.2 µM; Inactive MLSMR screening hits: IC₅₀ > 50 µM [2] |
| Quantified Difference | 44.8-fold less potent than β-thujaplicinol; at least 5.6-fold more potent than the inactive-hit threshold of 50 µM |
| Conditions | FRET assay; 50 mM Tris pH 8.0, 60 mM KCl, 5 mM MgCl₂; 384-well microplate; 2 °C [1] |
Why This Matters
For researchers procuring a sulfamoyl-oxadiazole scaffold with validated HIV-1 RNase H engagement, the confirmed IC₅₀ of 8.96 µM provides a quantitative benchmark that distinguishes this compound from the vast majority of structurally related but biochemically inert screening-library members.
- [1] BindingDB BDBM34358 – Affinity Data: IC₅₀ = 8.96E+3 nM. Assay: HIV-1 RT-RNase H FRET assay, AID 652. View Source
- [2] Budihas SR, Gorshkova I, Gaidamakov S, et al. Selective inhibition of HIV-1 reverse transcriptase-associated ribonuclease H activity by hydroxylated tropolones. Nucleic Acids Res. 2005;33(4):1249-1256. View Source
